molecular formula C17H17ClN2O5S B3577555 N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3577555
M. Wt: 396.8 g/mol
InChI Key: WIBXQABVGKPFAE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzodioxole ring, a chloro-methyl substituted aniline, and a sulfonyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-11-3-5-13(8-14(11)18)20(26(2,22)23)9-17(21)19-12-4-6-15-16(7-12)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBXQABVGKPFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Substitution on Aniline: The aniline derivative is chlorinated and methylated to introduce the chloro and methyl groups.

    Sulfonylation: The aniline derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Acetamide Formation: Finally, the benzodioxole and the substituted aniline are coupled through an acetamide linkage under appropriate conditions, such as using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the aniline moiety.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.

    Substitution: Conditions for substitution reactions might include the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or sulfoxides, while reduction could produce amines or sulfides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide: can be compared with other acetamides, sulfonamides, or benzodioxole derivatives.

    Sulfonamides: Known for their antibacterial properties.

    Benzodioxole derivatives: Often studied for their psychoactive or therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide

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